molecular formula C11H13FN4S B1483392 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2097986-66-6

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No. B1483392
CAS RN: 2097986-66-6
M. Wt: 252.31 g/mol
InChI Key: FGHQUAMALJXSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide, also known as 2FETP, is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. 2FETP has been studied as a potential drug for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.

Scientific Research Applications

Synthesis and Biological Activity

  • Antidepressant and Neurotoxicity Screening : A study synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for antidepressant and neurotoxicity effects. One compound demonstrated significant reduction in immobility time in both forced swimming and tail suspension tests, indicating potential antidepressant activity without affecting baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).

  • Antimicrobial Activity of Chitosan Schiff Bases : Research involving the synthesis of chitosan Schiff bases incorporating heteroaryl pyrazole derivatives showed that the antimicrobial activity varied with the type of Schiff base moiety. This study indicates the potential use of such compounds in developing antimicrobial agents (Hamed et al., 2020).

  • Anticancer Activity Evaluation : Compounds synthesized from 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides were evaluated against various leukemia cell lines, showing significant cytotoxicity. This suggests the potential use of structurally related compounds in cancer research (Santos et al., 2016).

Synthesis Techniques and Chemical Characterization

  • Novel Synthesis Approaches : A study on the generation of structurally diverse libraries through alkylation and ring closure reactions using thiophene derivatives as starting materials showcases methods that could be applicable in synthesizing compounds with similar structural features for varied scientific applications (Roman, 2013).

properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4S/c12-2-3-16-6-9(5-10(13)14)11(15-16)8-1-4-17-7-8/h1,4,6-7H,2-3,5H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHQUAMALJXSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CC(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.